molecular formula C26H27FN2O4 B12140868 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12140868
M. Wt: 450.5 g/mol
InChI Key: JRDUSVZWPQEBHF-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a diethylamino propyl chain, a fluorophenyl group, and a hydroxy-pyrrolinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde.

    Introduction of the Fluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the benzofuran core.

    Formation of the Pyrrolinone Core: This can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Diethylamino Propyl Chain: This step typically involves an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The diethylamino group can be substituted with other amines or functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amine derivatives or functionalized compounds.

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The diethylamino propyl chain can enhance the compound’s solubility and bioavailability, while the fluorophenyl group can increase its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran moieties, such as 2-(2-benzofuranyl)-2-imidazoline.

    Fluorophenyl Compounds: Compounds with similar fluorophenyl groups, such as 4-fluorophenylalanine.

    Pyrrolinone Derivatives: Compounds with similar pyrrolinone cores, such as 3-hydroxy-2-pyrrolidinone.

Uniqueness

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-3-pyrrolin-2-one is unique due to its combination of structural features, which confer specific biological activities and chemical properties

Properties

Molecular Formula

C26H27FN2O4

Molecular Weight

450.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(diethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H27FN2O4/c1-3-28(4-2)14-7-15-29-23(17-10-12-19(27)13-11-17)22(25(31)26(29)32)24(30)21-16-18-8-5-6-9-20(18)33-21/h5-6,8-13,16,23,31H,3-4,7,14-15H2,1-2H3

InChI Key

JRDUSVZWPQEBHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)F

Origin of Product

United States

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